molecular formula C11H15NO B11910558 5-Methoxy-3,3-dimethylindoline CAS No. 87234-77-3

5-Methoxy-3,3-dimethylindoline

Cat. No.: B11910558
CAS No.: 87234-77-3
M. Wt: 177.24 g/mol
InChI Key: JYWXNYIUDFMBCL-UHFFFAOYSA-N
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Description

5-Methoxy-3,3-dimethylindoline is an organic compound belonging to the indoline family. Indoline derivatives are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine. The presence of a methoxy group at the 5-position and two methyl groups at the 3-position of the indoline ring structure imparts unique chemical properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxy-3,3-dimethylindoline typically involves the condensation of 5-methoxy-2,3,3-trimethylindoline with squaric acid. This reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction proceeds as follows:

    Condensation Reaction: 5-Methoxy-2,3,3-trimethylindoline is reacted with squaric acid in a suitable solvent, such as methanol, under reflux conditions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems ensures efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions: 5-Methoxy-3,3-dimethylindoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding indole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced indoline derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Electrophilic reagents such as halogens or nitro groups under acidic conditions.

Major Products Formed:

    Oxidation: Indole derivatives with various functional groups.

    Reduction: Reduced indoline derivatives.

    Substitution: Substituted indoline derivatives with different functional groups.

Scientific Research Applications

5-Methoxy-3,3-dimethylindoline has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Methoxy-3,3-dimethylindoline involves its interaction with specific molecular targets and pathways. The compound can act as an agonist or antagonist at various receptors, influencing cellular signaling pathways. The presence of the methoxy and methyl groups enhances its binding affinity and selectivity towards specific targets, leading to its biological effects .

Comparison with Similar Compounds

    5-Methoxyindoline: Lacks the additional methyl groups at the 3-position.

    3,3-Dimethylindoline: Lacks the methoxy group at the 5-position.

    5-Methoxy-2,3,3-trimethylindoline: Contains an additional methyl group at the 2-position.

Uniqueness: 5-Methoxy-3,3-dimethylindoline is unique due to the presence of both the methoxy group at the 5-position and the two methyl groups at the 3-position. This unique combination imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

CAS No.

87234-77-3

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

5-methoxy-3,3-dimethyl-1,2-dihydroindole

InChI

InChI=1S/C11H15NO/c1-11(2)7-12-10-5-4-8(13-3)6-9(10)11/h4-6,12H,7H2,1-3H3

InChI Key

JYWXNYIUDFMBCL-UHFFFAOYSA-N

Canonical SMILES

CC1(CNC2=C1C=C(C=C2)OC)C

Origin of Product

United States

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